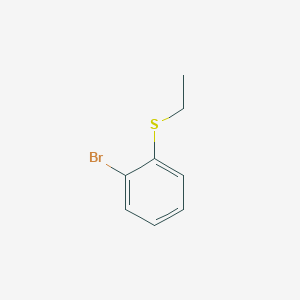

2-Bromophenyl ethyl sulfide

Description

Significance of Aryl Alkyl Sulfides in Organic Synthesis

Aryl alkyl sulfides, the class of compounds to which 2-Bromophenyl ethyl sulfide (B99878) belongs, are of considerable importance in organic synthesis. They are key structural motifs in many biologically active compounds and are pivotal intermediates for creating more complex molecular architectures. The synthesis of aryl alkyl sulfides can be achieved through various methods, including the reaction of thiols with alkyl halides. rsc.org Modern synthetic strategies often employ transition-metal catalysis, such as copper or palladium, to facilitate the formation of the carbon-sulfur (C-S) bond, often with improved yields and milder reaction conditions. acs.orgorgsyn.org

The sulfide linkage in these compounds can undergo a range of transformations. For instance, oxidation of the sulfur atom can lead to the formation of the corresponding sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. conicet.gov.ar The aryl group can participate in cross-coupling reactions, while the alkyl chain can be modified, making aryl alkyl sulfides versatile platforms for synthetic diversification.

Research Landscape of Brominated Organic Compounds

Brominated organic compounds are a cornerstone of modern synthetic chemistry, valued for their unique reactivity. researchgate.netcnr.it The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents, such as Grignard and organolithium reagents. Furthermore, the carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium, in a wide array of cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. sioc-journal.cn

This reactivity makes brominated compounds, including 2-Bromophenyl ethyl sulfide, highly sought-after precursors for the construction of complex molecular frameworks. chemicalbook.com Their use spans from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like flame retardants and organic electronics. chemicalbook.com The strategic placement of a bromine atom on an aromatic ring, as seen in this compound, provides a reactive handle for the introduction of new functional groups and the extension of the carbon skeleton. Research continues to uncover new applications and more efficient methods for utilizing these versatile chemical entities. researchgate.netcnr.it

Structural Context within Thioether Chemistry

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents (R-S-R'). They are the sulfur analogues of ethers. The sulfur atom in a thioether has two lone pairs of electrons, which contribute to its nucleophilicity and its ability to coordinate with metal ions. rsc.org

Compared to their ether counterparts, thioethers exhibit distinct chemical properties. The C-S bond is longer and weaker than the C-O bond, and the bond angle at the sulfur atom is typically smaller than that at the oxygen in ethers. Thioethers are generally less volatile and have higher boiling points than ethers of similar molecular weight. A key reaction of thioethers is their oxidation to sulfoxides (R-S(=O)-R') and subsequently to sulfones (R-S(=O)₂-R'), which significantly alters the electronic properties and geometry of the sulfur center. conicet.gov.ar this compound can be oxidized to form Benzene (B151609), 1-bromo-2-(ethylsulfinyl)-, demonstrating this characteristic reactivity.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUXZHQDXRDRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517640 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-98-4 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromophenyl Ethyl Sulfide

Direct Carbon-Sulfur Bond Formation Strategies

Direct C-S bond formation is a powerful tool in organic synthesis for the creation of aryl sulfides. These reactions typically involve the coupling of an aryl halide, such as 2-bromotoluene, with a sulfur-containing nucleophile, like ethanethiol (B150549) or its corresponding thiolate. The efficiency and selectivity of these reactions are often enhanced by the use of a catalyst.

Transition metal catalysis has revolutionized the synthesis of aryl sulfides, providing milder and more efficient alternatives to traditional methods. nih.gov Catalysts based on copper, palladium, nickel, and iron are particularly prominent in facilitating the formation of C-S bonds. nih.govresearchgate.net These metals can activate the aryl halide and/or the thiol, enabling the coupling reaction to proceed under conditions that would otherwise be unreactive. nih.gov

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a well-established method for the synthesis of aryl sulfides. mdma.ch This reaction involves the copper-promoted conversion of aryl halides to aryl thioethers. mdma.ch Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. mdma.ch However, modern advancements have led to the development of more practical protocols using catalytic amounts of soluble copper salts, often in the absence of a ligand. mdma.chrsc.org

A notable advancement is the use of copper(I) iodide (CuI) as a catalyst in a ligand-free system. mdma.ch This approach allows for the efficient coupling of a variety of thiophenols with aryl iodides under relatively mild conditions. mdma.ch The reaction demonstrates good chemoselectivity and tolerance to a range of functional groups on both the aryl iodide and the thiol. mdma.chrsc.org The general mechanism is believed to involve the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl sulfide (B99878) and regenerate the active copper(I) catalyst. rsc.org

Table 1: Scope of Copper-Catalyzed C-S Coupling of Aryl Iodides with Thiols

| Entry | Aryl Iodide | Thiol | Product | Yield (%) |

| 1 | Iodobenzene | Thiophenol | Diphenyl sulfide | 95 |

| 2 | 4-Iodotoluene | Thiophenol | 4-Tolyl phenyl sulfide | 92 |

| 3 | 4-Iodoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 90 |

| 4 | Iodobenzene | 4-Methylthiophenol | Phenyl 4-tolyl sulfide | 93 |

| 5 | Iodobenzene | 4-Methoxythiophenol | 4-Methoxyphenyl phenyl sulfide | 88 |

| 6 | 2-Iodotoluene | Ethanethiol | 2-Tolyl ethyl sulfide | 85 |

This table presents representative yields for the copper-catalyzed cross-coupling reaction, illustrating the broad applicability of this methodology.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-S bond formation, are highly effective for the synthesis of aryl sulfides. iith.ac.inacs.org These methods are prized for their high efficiency, broad substrate scope, and functional group tolerance. rsc.org The general mechanism for palladium-catalyzed arylthioether synthesis involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate, and subsequent reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. rsc.orgacs.org

A particularly versatile catalyst system for this transformation is composed of palladium(II) acetate (Pd(OAc)₂) and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) as a ligand. chemrevlett.com This system is effective for the coupling of both aryl bromides and chlorides with a wide range of aliphatic and aromatic thiols, representing one of the most general methods available. chemrevlett.com The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst deactivation by the strongly coordinating thiolates. researchgate.net

Table 2: Substrate Scope of Palladium-Catalyzed Coupling of Aryl Bromides with Thiols

| Entry | Aryl Bromide | Thiol | Product | Yield (%) |

| 1 | Bromobenzene | Ethanethiol | Phenyl ethyl sulfide | 98 |

| 2 | 4-Bromotoluene | Ethanethiol | 4-Tolyl ethyl sulfide | 95 |

| 3 | 2-Bromoanisole | Ethanethiol | 2-Methoxyphenyl ethyl sulfide | 92 |

| 4 | 1-Bromo-4-fluorobenzene | Ethanethiol | 4-Fluorophenyl ethyl sulfide | 96 |

| 5 | 2-Bromopyridine | Ethanethiol | 2-Pyridyl ethyl sulfide | 88 |

| 6 | Bromobenzene | Thiophenol | Diphenyl sulfide | 97 |

This table showcases the high yields and broad substrate compatibility of the palladium-catalyzed C-S cross-coupling reaction.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-S bond formation. nih.govacs.org Nickel catalysts can facilitate the coupling of a wide array of aryl electrophiles with various sulfur sources. acs.org A notable approach is the nickel-catalyzed reductive cross-coupling, which allows for the joining of two electrophiles. nih.govwhiterose.ac.uk

One such method involves the cross-electrophile coupling of aryl bromides with primary alkyl bromides, providing an efficient route to alkylated arenes. nih.govwhiterose.ac.uk A catalytic system comprising a nickel salt, such as NiBr₂, and a spiro-bidentate-pybox ligand has been shown to be effective for this transformation. nih.gov The proposed mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This is followed by oxidative addition of the aryl bromide to form an aryl-Ni(II) intermediate, which then reacts with an alkyl radical generated from the alkyl bromide. nih.gov Reductive elimination from the resulting aryl-alkyl-Ni(III) intermediate affords the final product. nih.gov

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl Bromides

| Entry | Aryl Bromide | Alkyl Bromide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 1-Bromoethane | 4-Ethylacetophenone | 85 |

| 2 | Methyl 4-bromobenzoate | 1-Bromoethane | Methyl 4-ethylbenzoate | 82 |

| 3 | 4-Bromobenzonitrile | 1-Bromoethane | 4-Ethylbenzonitrile | 78 |

| 4 | 2-Bromonaphthalene | 1-Bromoethane | 2-Ethylnaphthalene | 88 |

| 5 | 3-Bromopyridine | 1-Bromoethane | 3-Ethylpyridine | 75 |

This table illustrates the utility of nickel-catalyzed reductive cross-coupling for the synthesis of various alkylated arenes.

Another significant nickel-catalyzed method is the reductive cross-coupling of alkyl halides with arylthiosilanes. researchgate.net This reaction proceeds under mild, base-free conditions and exhibits high chemoselectivity and tolerance for diverse functional groups. researchgate.net The optimized conditions for this transformation include the use of Ni(ClO₄)₂·6H₂O as the catalyst, 6,6′-dimethyl-2,2′-bipyridine as the ligand, and manganese as a reductant. researchgate.net

The use of iron, an earth-abundant and environmentally benign metal, as a catalyst for C-S bond formation is a highly attractive and sustainable approach. indrajeetsharma.combohrium.com Iron-catalyzed cross-coupling reactions offer a cost-effective alternative to those employing precious metals like palladium. bohrium.com An efficient protocol for the S-arylation of thiols with aryl iodides has been developed using an inexpensive catalyst system. bohrium.comresearchgate.net

This method utilizes iron(III) chloride (FeCl₃) in combination with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), to catalyze the coupling of various aryl and alkyl thiols with aryl iodides. bohrium.comrsc.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu), in a solvent like toluene at elevated temperatures. bohrium.com This system demonstrates good tolerance for a range of functional groups on both the thiol and the aryl iodide. bohrium.com While the reaction is highly effective for aryl iodides, aryl bromides and chlorides are generally not reactive under these conditions. bohrium.com

Table 4: Iron-Catalyzed S-Arylation of Thiols with Aryl Iodides

| Entry | Aryl Iodide | Thiol | Product | Yield (%) |

| 1 | Iodobenzene | Thiophenol | Diphenyl sulfide | 95 |

| 2 | 4-Iodotoluene | Thiophenol | 4-Tolyl phenyl sulfide | 92 |

| 3 | 4-Iodoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 90 |

| 4 | Iodobenzene | 4-Methylthiophenol | Phenyl 4-tolyl sulfide | 93 |

| 5 | Iodobenzene | Ethanethiol | Phenyl ethyl sulfide | 85 |

| 6 | 2-Iodobenzonitrile | Ethanethiol | 2-Cyanophenyl ethyl sulfide | 88 |

This table highlights the effectiveness of an inexpensive iron catalyst for the synthesis of a variety of aryl sulfides.

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize the environmental impact of chemical processes. sioc-journal.cnflinders.edu.au For the synthesis of aryl sulfides, this has led to the exploration of protocols that avoid the use of transition metal catalysts and employ more environmentally benign reaction conditions. mdma.chnih.gov

One promising approach is the visible-light-promoted, catalyst-free C-S cross-coupling reaction. nih.govnih.gov This method relies on the formation of an electron donor-acceptor (EDA) complex between an electron-rich thiolate anion and an electron-deficient aryl halide. rsc.orgnih.gov Upon irradiation with visible light, an intermolecular charge transfer occurs, leading to the formation of a thiyl radical and an aryl radical, which then combine to form the desired aryl sulfide. rsc.orgnih.gov This reaction proceeds under mild conditions and does not require any external photocatalyst. nih.govnih.gov

Another notable metal-free approach is the one-pot synthesis of alkyl aryl sulfides from aryl bromides. mdma.chresearchgate.net This method involves the in situ generation of a lithium aryl thiolate by direct halogen-lithium exchange between the aryl bromide and n-butyllithium, followed by the addition of elemental sulfur. mdma.ch The resulting lithium thiolate then reacts with an alkyl halide to afford the alkyl aryl sulfide. mdma.ch This catalyst-free procedure is rapid and avoids the use of unstable and often odorous thiols. mdma.chresearchgate.net

Metal-Free and Green Chemistry Protocols

Radical and Photoredox-Initiated Syntheses

Modern synthetic chemistry has seen a surge in the use of radical and photoredox catalysis to forge carbon-sulfur bonds under mild conditions. A notable approach for the synthesis of aryl sulfides, which can be applied to 2-Bromophenyl ethyl sulfide, involves a photoredox/nickel dual catalysis system. This method facilitates the thioetherification of aryl bromides at room temperature, offering a significant advantage over traditional high-temperature coupling reactions nih.gov.

The reaction typically employs an iridium-based photoredox catalyst, such as [Ir(ppy)2(dtbbpy)]PF6, and a nickel catalyst, like NiCl2(glyme), in the presence of a suitable ligand. The process is initiated by the photoexcitation of the iridium catalyst, which then engages in a single-electron transfer with a thiol derivative. This generates a thiyl radical, which can then participate in the nickel catalytic cycle to couple with the aryl bromide nih.gov.

A key innovation in this area is the use of alkylthiolsilicates or a combination of simple thiols and an alkylsilicate as a hydrogen-atom abstractor. This strategy circumvents the need for a base, making the reaction tolerant to a wider range of functional groups, including acidic moieties nih.gov. For the synthesis of this compound, this would involve the reaction of 2-bromobenzene with ethanethiol under the dual catalytic system. The reaction is amenable to a variety of aryl and heteroaryl bromides, including those with electron-neutral or electron-poor substituents nih.gov.

Table 1: Representative Conditions for Photoredox-Catalyzed Thioetherification

| Parameter | Condition |

| Aryl Halide | 2-Bromobenzene |

| Thiol | Ethanethiol |

| Photocatalyst | [Ir(ppy)2(dtbbpy)]PF6 |

| Nickel Catalyst | NiCl2(glyme) |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) |

| Additive | Alkylsilicate (for H-atom abstraction) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Light Source | Blue LEDs |

This table presents a generalized set of conditions based on the photoredox/nickel dual catalysis methodology for aryl thioetherification nih.gov.

Environmentally Benign Conditions and Green Solvents

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of this compound, this involves the use of environmentally benign solvents and reaction conditions nih.govresearchgate.netmdpi.comlucp.netnih.gov. Traditional organic solvents are often volatile and toxic, prompting the exploration of greener alternatives such as water, ionic liquids, deep eutectic solvents, and bio-based solvents researchgate.netmdpi.comlucp.netnih.gov.

In the context of cross-coupling reactions to form C-S bonds, water has emerged as a promising green solvent due to its non-toxicity, availability, and non-flammability mdpi.com. The synthesis of S-heterocyclic compounds in water has demonstrated the viability of aqueous media for organosulfur chemistry nih.govmdpi.com. Ionic liquids and deep eutectic solvents are also gaining traction as they offer unique solvating properties and can often be recycled researchgate.netmdpi.comnih.gov.

For palladium-catalyzed cross-coupling reactions, which are a common method for synthesizing aryl sulfides, the development of protocols using green solvents is a key area of research. These efforts aim to replace hazardous solvents like DMF with more sustainable options nih.govmdpi.comlucp.net. The application of these green solvents can lead to more sustainable synthetic processes for compounds like this compound.

Table 2: Examples of Green Solvents for Organic Synthesis

| Green Solvent | Key Properties |

| Water | Non-toxic, non-flammable, readily available |

| Ionic Liquids | Low volatility, tunable properties, potential for recyclability |

| Deep Eutectic Solvents | Biodegradable, low cost, simple preparation |

| Supercritical CO2 | Non-toxic, non-flammable, easily removed |

| Bio-solvents (e.g., glycerol, ethanol) | Derived from renewable resources, biodegradable |

This table summarizes some common green solvents and their advantageous properties applicable to sustainable chemical synthesis researchgate.netmdpi.comlucp.net.

Multi-Component and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates mdma.chelsevierpure.comchemistryforsustainability.orgrsc.orgnih.govscilit.comresearchgate.net.

A convenient one-pot method for the synthesis of alkyl aryl sulfides involves the in situ generation of lithium aryl thiolates from aryl bromides via a direct halogen-lithium exchange, followed by reaction with an alkyl halide mdma.chelsevierpure.comscilit.com. This approach is rapid, catalyst-free, and avoids the handling of unstable and often malodorous thiols. For the synthesis of this compound, this would entail the reaction of 2-dibromobenzene with a strong base like n-butyllithium to form the lithium 2-bromophenyl thiolate intermediate, which would then be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the same reaction vessel mdma.ch.

Another one-pot strategy involves the photoinduced reaction of aryl halides with the thiourea anion to generate an arene thiolate ion, which can then be alkylated in the same pot nih.govresearchgate.net. This method provides a straightforward route to various aryl sulfur compounds from readily available starting materials nih.govresearchgate.net.

Table 3: One-Pot Synthesis of an Alkyl Aryl Sulfide (Representative Example)

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| 2-Bromobenzotrifluoride | n-BuLi, Sulfur | Benzyl bromide | Benzyl 2-Trifluoromethylphenyl Sulfide | 82% |

This table provides an example of a one-pot synthesis of an alkyl aryl sulfide from an aryl bromide, demonstrating the general applicability of the method mdma.ch.

Functional Group Interconversion Pathways

Thioetherification Reactions (e.g., from alcohols and thiols)

While direct thioetherification of alcohols to aryl sulfides can be challenging, a common pathway involves the conversion of an alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a thiolate. For instance, 2-bromobenzyl alcohol could be converted to its corresponding tosylate, which can then react with sodium ethanethiolate to yield this compound.

A more direct approach is the S-alkylation of a thiol. In the context of synthesizing this compound, this would involve the reaction of 2-bromobenzenethiol with an ethylating agent. A general procedure for such an S-alkylation involves dissolving the thiol in a suitable solvent like DMF and treating it with a base, such as cesium carbonate, to generate the thiolate anion. Subsequent addition of an ethyl halide, like ethyl bromide, leads to the formation of the desired thioether mdpi.com.

Table 4: General Conditions for S-Alkylation of an Aryl Thiol

| Parameter | Condition |

| Substrate | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Alkylating Agent | 2-bromo-1-phenylethanone |

| Base | Cesium Carbonate |

| Solvent | DMF |

| Temperature | Room Temperature |

This table outlines a representative procedure for the S-alkylation of a thiol, which can be adapted for the synthesis of this compound from 2-bromobenzenethiol and an ethyl halide mdpi.com.

Reactions Involving Thiosulfate Salts (Bunte Salts)

The use of S-aryl thiosulfate sodium salts, also known as Bunte salts, provides a thiol-free pathway for the synthesis of aryl sulfides myttex.netnih.gov. These salts are typically odorless, crystalline solids that are easy to handle. An S-aryl Bunte salt can be prepared via a copper-catalyzed coupling of an aryl halide with sodium thiosulfate myttex.netnih.govresearchgate.net. For the synthesis of this compound, the first step would be the formation of S-(2-bromophenyl) thiosulfate sodium salt from 2-bromoiodobenzene or 2-dibromobenzene.

Once the Bunte salt is formed, it can react with a Grignard reagent to yield the corresponding sulfide. In this case, the S-(2-bromophenyl) thiosulfate sodium salt would be reacted with ethylmagnesium bromide to produce this compound myttex.netnih.gov. This method is advantageous as it avoids the use of malodorous thiols and can be performed under relatively mild conditions. The reaction is amenable to a wide range of Bunte salts and Grignard reagents myttex.netnih.gov.

Table 5: Synthesis of an Aryl Sulfide via a Bunte Salt and Grignard Reagent

| Aryl Halide | Bunte Salt Intermediate | Grignard Reagent | Product |

| Aryl Iodide | S-Aryl thiosulfate sodium salt | Ethylmagnesium bromide | Aryl ethyl sulfide |

This table illustrates the general synthetic sequence for the preparation of an aryl sulfide using the Bunte salt methodology myttex.netnih.gov.

Substitution Reactions of Halogenated Intermediates (e.g., alkyl halides)

Nucleophilic aromatic substitution (SNAr) is a classical method for the formation of aryl sulfides. This reaction involves the displacement of a halide from an aromatic ring by a nucleophile, in this case, an ethanethiolate anion byjus.comchemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com. The reactivity of the aryl halide in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group chemistrysteps.commasterorganicchemistry.comlibretexts.org.

In the case of this compound synthesis, a suitable starting material would be a 1,2-dihalobenzene, such as 1-bromo-2-fluorobenzene or 1-bromo-2-chlorobenzene. The greater reactivity of the fluoro or chloro group as a leaving group in SNAr compared to bromide would allow for the selective substitution by sodium ethanethiolate to form this compound masterorganicchemistry.com. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as a negatively charged intermediate chemistrysteps.comlibretexts.org.

For instance, the reaction of ortho-bromo acetophenone with ethanethiol is an example of a nucleophilic aromatic substitution that yields the corresponding thioether byjus.com. This indicates that an activated 2-bromoaryl system can undergo this type of transformation.

Table 6: Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution

| Halogen | Reactivity |

| F | Highest |

| Cl | High |

| Br | Moderate |

| I | Lowest |

This table shows the general trend of leaving group ability for halogens in SNAr reactions masterorganicchemistry.com.

Bromothiolation of Arynes for o-Bromobenzenethiol Equivalents

A novel and advanced methodology for the synthesis of 2-bromobenzenethiol equivalents, which are direct precursors to compounds such as this compound, involves the bromothiolation of aryne intermediates. nih.govnih.gov This approach circumvents significant challenges associated with conventional synthesis methods, which often suffer from issues of regioselectivity in ortho-bromination and poor functional group tolerance during subsequent diazotization-thiolation steps. nih.govorganic-chemistry.org Furthermore, traditional methods involve handling o-bromobenzenethiols that are malodorous and prone to oxidation. nih.gov The aryne-based strategy provides an efficient and odorless route to diverse and highly functionalized organosulfur compounds. organic-chemistry.orgacs.org

The core of this method is the difunctionalization of aryne intermediates using potassium xanthates as a sulfur source and an electrophilic brominating reagent. organic-chemistry.orgacs.org Researchers found that the reaction proceeds smoothly to produce o-bromobenzenethiol equivalents in good yields when an o-silylaryl triflate is treated with potassium fluoride and 18-crown-6 in the presence of a potassium xanthate and a mild electrophilic bromide source. nih.govacs.org

Detailed Research Findings

Initial studies focused on optimizing the reaction conditions, particularly the choice of the brominating agent. After extensive screening, pentafluorophenyl bromide was identified as the ideal electrophilic bromide source. nih.govacs.org Its mild reactivity is key to the success of the transformation, as it does not react with either the aryne precursor (o-silylaryl triflate) or the potassium xanthate nucleophile. nih.govacs.org In contrast, other brominating agents like N-Bromosuccinimide (NBS) were found to be unsuitable as they led to the formation of o-bromoaryl triflate by reacting directly with the aryne precursor. nih.govacs.org

| Brominating Reagent (Source) | Product | Yield (%) |

|---|---|---|

| Pentafluorophenyl bromide | o-Bromobenzenethiol equivalent (8a) | 78 |

| 1,4-Dibromotetrafluorobenzene | o-Bromobenzenethiol equivalent (8a) | 65 |

| N-Bromosuccinimide (NBS) | o-Bromoaryl triflate (11) | 76 ( undesired product) |

The plausible reaction mechanism begins with the generation of a benzyne intermediate from the o-silylaryl triflate. nih.gov A nucleophilic attack by the xanthate anion on the benzyne forms an aryl anion intermediate. nih.gov This anion is then trapped by the electrophilic pentafluorophenyl bromide to afford the desired o-bromobenzenethiol equivalent, an aryl xanthate. nih.gov These resulting aryl xanthates are stable and can be used in further transformations to create a wide variety of organosulfur compounds, including phenothiazines and thianthrenes. nih.govacs.org

This methodology demonstrates excellent functional group tolerance, allowing for the synthesis of diverse and highly functionalized aryl xanthates from various aryne and hetaryne precursors. nih.govacs.org

| Potassium Xanthate Substituent (R) | Product | Yield (%) |

|---|---|---|

| 2-(4-chlorophenyl)ethyl | Aryl xanthate 8k | 62 |

| Benzyl | Aryl xanthate 8l | 64 |

| Isopropyl | Aryl xanthate 8m | 52 |

| 4-pentenyl | Aryl xanthate 8n | 50 |

Chemical Reactivity and Transformation Studies of 2 Bromophenyl Ethyl Sulfide

Oxidation Reactions

The oxidation of the sulfide (B99878) group in 2-Bromophenyl ethyl sulfide is a fundamental transformation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation can be controlled through the careful selection of reagents and reaction conditions.

The selective conversion of sulfides to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important intermediates for producing various biologically and chemically significant molecules. Achieving high selectivity without over-oxidation to the sulfone is a key challenge that has been addressed by various methodologies.

Photochemical methods offer a green and sustainable approach to the selective oxidation of sulfides. These processes utilize light as an energy source and typically employ atmospheric oxygen as the terminal oxidant. Catalyst-free protocols have been developed that rely on specific wavelengths of light to promote the reaction. For instance, irradiation at 370 nm has been shown to effectively oxidize sulfides to sulfoxides. The use of water as a solvent in these reactions can help suppress the over-oxidation to sulfones by stabilizing the resulting sulfoxide through hydrogen bonding. The efficiency and selectivity of these photochemical reactions are highly dependent on the irradiation wavelength.

| Parameter | Description | Reference |

| Energy Source | Light (e.g., 370 nm LEDs, CFL lamps) | |

| Oxidant | Aerobic Oxygen (from air) | |

| Key Feature | Can be performed under catalyst-free conditions | |

| Advantage | Environmentally benign and sustainable approach |

Several catalyst-free methods have been established for the selective oxidation of sulfides to sulfoxides under mild conditions. One prominent approach involves the use of Oxone (potassium peroxymonosulfate) as the oxidant. The selectivity of this reaction is highly dependent on the solvent system; sulfoxides are obtained in excellent yields when ethanol is used as the solvent.

Another effective transition-metal-free system employs 30% hydrogen peroxide in glacial acetic acid. This method provides a simple and efficient procedure for the selective oxidation of various organic sulfides to their corresponding sulfoxides in high yields (90-99%).

| Oxidant | Solvent | Temperature | Outcome | Reference |

| Oxone | Ethanol | Room Temp. | Selective formation of Sulfoxide | |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Room Temp. | Selective formation of Sulfoxide | |

| Sodium Hypochlorite (B82951) Pentahydrate | Aqueous Acetonitrile | Not Specified | Selective formation of Sulfoxide |

The complete oxidation of the sulfide group in this compound leads to the formation of the corresponding sulfone. This transformation can be achieved either by extending the oxidation of the sulfoxide or directly from the sulfide using more potent oxidizing systems or modified reaction conditions.

For example, the catalyst-free oxidation with Oxone, which selectively yields sulfoxides in ethanol, can be directed to produce sulfones almost exclusively by changing the solvent to water. Other methodologies for the direct conversion of sulfides to sulfones include the use of reagents like urea-hydrogen peroxide in combination with phthalic anhydride, which provides an environmentally benign, metal-free route to sulfones without the observation of the intermediate sulfoxide. Additionally, specific catalyst systems, such as niobium carbide with hydrogen peroxide, have been shown to efficiently afford sulfones from sulfides.

| Reagent System | Key Condition | Outcome | Reference |

| Oxone | Water as solvent | High yield of Sulfone | |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free | High yield of Sulfone | |

| Hydrogen Peroxide / Niobium Carbide | Catalytic | High yield of Sulfone |

Selective Oxidation to Sulfoxides

Carbon-Carbon Bond Formation Reactions

The aryl bromide moiety of this compound serves as a versatile functional group for constructing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituent on the phenyl ring of this compound makes it an ideal electrophilic partner for such transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

In this process, a low-valent palladium(0) catalyst oxidatively adds to the aryl bromide (C-Br bond). This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). The final step is reductive elimination from the palladium(II) intermediate to form the new C-C bond and regenerate the palladium(0) catalyst. These strategies allow for the introduction of a wide range of alkyl, alkenyl, alkynyl, or aryl groups at the 2-position of the phenyl ring, significantly increasing molecular complexity.

| Component | Role | Examples | Reference |

| Electrophile | Aryl Halide Substrate | This compound | |

| Nucleophile | Organometallic Reagent | Arylboronic acids, Organozinc reagents | |

| Catalyst | Transition Metal Complex | Palladium(0) complexes (e.g., derived from Pd(dba)2) | |

| Ligand | Stabilizes Catalyst | Phosphines (e.g., NiXantPhos) | |

| Base | Promotes Transmetalation | NaN(SiMe3)2, K2CO3, Cs2CO3 |

Alkylation and Arylation Reactions

While specific studies detailing the alkylation and arylation of this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of aryl sulfides. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Alkylation Reactions: The ethyl group of this compound can potentially be further functionalized. However, direct alkylation at the sulfur atom to form a sulfonium (B1226848) salt is a more common pathway for sulfides. The resulting sulfonium salt can then undergo various transformations.

Arylation Reactions: The bromine atom on the phenyl ring makes this compound a suitable substrate for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-, nickel-, and copper-based catalytic systems are commonly employed for such transformations. For instance, in a Suzuki-Miyaura coupling, this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield an ethylthiophenyl-substituted biaryl. Similarly, Buchwald-Hartwig amination could be used to introduce an amino group in place of the bromine atom.

The reactivity of aryl sulfides in such coupling reactions is well-documented, and it is expected that this compound would behave similarly, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the phenyl ring. The presence of the ethyl sulfide moiety can influence the electronic and steric properties of the substrate, potentially affecting the efficiency and regioselectivity of these reactions.

Heterocyclic Annulation and Cyclization Reactions

The strategic placement of the bromo and ethylthio substituents on the phenyl ring makes this compound and its derivatives valuable precursors for the synthesis of various sulfur-containing heterocyclic compounds. Intramolecular cyclization reactions, in particular, offer an efficient route to construct complex polycyclic systems.

Intramolecular Cyclization Pathways (e.g., to benzothiazoles, phenothiazines, quinazolines)

Benzothiazoles: While direct cyclization of this compound to a benzothiazole is not straightforward, derivatives of this compound can serve as precursors. For instance, introduction of an amino group ortho to the sulfide linkage, followed by oxidation and cyclization, is a common strategy for benzothiazole synthesis organic-chemistry.orgorganic-chemistry.orgsioc-journal.cnnih.govmdpi.com. A hypothetical pathway could involve the conversion of the bromo group to an amino group, followed by an intramolecular cyclization.

Phenothiazines: The synthesis of phenothiazines often involves the cyclization of 2-substituted diphenyl sulfides wikipedia.org. A plausible route starting from this compound could involve a palladium-catalyzed N-arylation reaction with an aniline derivative to form a 2-(ethylthio)diphenylamine intermediate. Subsequent intramolecular cyclization, often promoted by a strong base or a catalyst, would lead to the formation of the phenothiazine core google.comijrap.netrsc.orggoogle.com.

Quinazolines: The synthesis of quinazolines from this compound would likely require significant functional group manipulations. A potential, albeit multi-step, pathway could involve the conversion of the ethylthio group to a nitrogen-containing functionality and the bromo group to a carbonyl or a related group that can participate in a cyclization to form the pyrimidine ring of the quinazoline system organic-chemistry.orgnih.govfrontiersin.orgopenmedicinalchemistryjournal.comnih.gov.

Formation of Sulfur-Containing Heterocycles (e.g., thiazolopyrimidines, triazines)

Thiazolopyrimidines: The synthesis of thiazolopyrimidines generally involves the reaction of a pyrimidine derivative containing a thiol or a leaving group with a suitable three-carbon synthon asianpubs.orgresearchgate.netias.ac.inresearchgate.netjapsonline.com. Starting from this compound, one could envision a pathway where the aromatic ring is first converted into a pyrimidine ring, followed by annulation of the thiazole ring using the sulfur atom from the original ethylthio group.

Triazines: The formation of a triazine ring from this compound is not a direct process and would necessitate the introduction of multiple nitrogen atoms into the molecule wikipedia.orggoogle.comacs.org. A hypothetical route could involve the conversion of the bromo and ethylthio groups into functionalities that can participate in a condensation reaction with a dinitrogen or trinitrogen component to form the triazine ring.

Ring Expansion Reactions of Related Sulfoximines

A significant area of reactivity for derivatives of this compound involves the ring expansion of cyclic sulfoximines. Sulfoximines can be prepared from the corresponding sulfides by oxidation and imination. In the case of this compound, the corresponding sulfoximine (B86345) can be cyclized to form a five-membered cyclic N-sulfenyl sulfoximine through a copper-catalyzed cross-coupling reaction with elemental sulfur chinesechemsoc.orgchinesechemsoc.orgresearchgate.net. These cyclic sulfoximines can then undergo a visible light-mediated ring expansion reaction with aryl diazoacetates to yield six-membered heterocycles chinesechemsoc.orgchinesechemsoc.orgjyu.fi. This transformation proceeds through the formation of a sulfur ylide intermediate followed by a chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement jyu.fi.

The resulting six-membered heterocycles can be obtained as a mixture of diastereomers, which can be converted to sulfones through oxidation in a diastereoconvergent manner, significantly improving the diastereomeric ratio chinesechemsoc.orgchinesechemsoc.org.

Carbon-Sulfur Bond Cleavage and Rearrangement Processes

The carbon-sulfur bond in this compound and its derivatives can be cleaved or participate in rearrangement reactions under specific conditions.

Pummerer-Type Rearrangements and Related Processes

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. The sulfoxide of this compound, which can be prepared by controlled oxidation of the sulfide, is a potential substrate for this reaction. In the presence of an activating agent such as acetic anhydride, the sulfoxide would be acylated at the oxygen atom, followed by elimination of acetic acid to form a thionium ion intermediate. Subsequent attack by a nucleophile, such as an acetate ion, at the α-carbon of the ethyl group would lead to the formation of an α-acetoxy sulfide wikipedia.orgnih.govyoutube.comorganicreactions.org. This rearrangement effectively transforms the sulfoxide into a functionalized thioether. The general mechanism is depicted below:

General Mechanism of the Pummerer Rearrangement:

Acylation of the sulfoxide: The sulfoxide oxygen attacks the acylating agent (e.g., acetic anhydride).

Formation of a thionium ion: A base (e.g., acetate) removes an α-proton, leading to the formation of a thionium ion intermediate.

Nucleophilic attack: A nucleophile (e.g., acetate) attacks the electrophilic α-carbon of the thionium ion.

Fragmentation Reactions

The study of fragmentation reactions, primarily through techniques like mass spectrometry, provides significant insights into the structural features of a molecule. For this compound, the fragmentation pattern upon ionization is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. While specific experimental fragmentation data for this compound is not extensively detailed in the provided search results, general principles of sulfide fragmentation can be applied to predict its behavior. nih.govresearchgate.net

In mass spectrometry, upon ionization, the molecule can undergo several key fragmentation pathways. The presence of the sulfur atom, the ethyl group, and the bromo-substituted aromatic ring offers multiple sites for bond cleavage. Saturated monosulfides typically show little fragmentation, with the most abundant fragment ion often being the smaller R-S(+) fragment. nih.gov

Key predictable fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond between the ethyl group and the sulfur atom, leading to the formation of a stable ethyl radical and a bromophenylthio cation.

Benzylic-type Cleavage: Although not a classic benzylic position, cleavage of the bond between the sulfur and the aromatic ring can occur.

Cleavage of the C-Br Bond: The carbon-bromine bond can also break, leading to fragments that have lost a bromine atom.

Rearrangement Reactions: More complex fragmentation patterns can arise from intramolecular rearrangements, which are common in the gas-phase ion chemistry of aromatic compounds.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are outlined in the table below.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]+ | C₈H₉BrS | 216/218 | Molecular Ion |

| [M - CH₃]+ | C₇H₆BrS | 201/203 | Loss of a methyl radical |

| [M - C₂H₅]+ | C₆H₄BrS | 187/189 | Alpha-cleavage, loss of ethyl radical |

| [M - Br]+ | C₈H₉S | 137 | Loss of bromine radical |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Reactions with Other Functional Groups (e.g., imination)

The reactivity of this compound is characterized by the functional groups present: the thioether (sulfide), the aromatic ring, and the bromo substituent. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule. This allows it to react with various electrophiles.

A key class of reactions involves the interaction with imines. Imines, which contain a carbon-nitrogen double bond (C=N), are versatile functional groups in organic synthesis. masterorganicchemistry.comredalyc.org The carbon atom of the imine group is electrophilic and susceptible to attack by nucleophiles. The reaction between a sulfide and an imine is not as common as other transformations but can be envisaged under specific conditions, typically involving activation of the imine with a Lewis or Brønsted acid to enhance its electrophilicity. redalyc.org

The reaction would likely proceed via the nucleophilic attack of the sulfur atom of this compound on the electrophilic carbon of a protonated imine (an iminium ion). This would result in the formation of a sulfonium ion intermediate. The subsequent fate of this intermediate would depend on the reaction conditions and the structure of the reactants.

While the term "imination" typically refers to the formation of an imine, the reaction of this compound with an imine represents a potential transformation. Direct imination of the sulfide itself is not a standard reaction. The interaction with an existing imine functional group is a more plausible scenario for reactivity. Such reactions are pivotal in the construction of complex nitrogen- and sulfur-containing heterocyclic compounds. nih.gov

The table below outlines a generalized reaction scheme.

Table 2: Generalized Reaction of this compound with an Imine

| Reactant 1 | Reactant 2 | Conditions | Potential Product Type |

|---|---|---|---|

| This compound | Generic Aldimine (R-CH=N-R') | Acid Catalyst (e.g., Lewis Acid) | α-Thio-substituted Amine |

This represents a potential, generalized reaction pathway. Specific substrates and conditions would be required for a successful transformation.

Mechanistic Investigations of 2 Bromophenyl Ethyl Sulfide Reactions

Elucidation of Reaction Pathways

Understanding the reaction pathways of 2-Bromophenyl ethyl sulfide (B99878) is crucial for controlling reaction outcomes and designing new synthetic methodologies. These pathways can be broadly categorized into radical, ionic, and pericyclic (concerted) processes, each with distinct intermediates and transition states.

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. For 2-Bromophenyl ethyl sulfide, a key radical pathway involves the homolytic cleavage of the carbon-bromine bond to generate a 2-(ethylthio)phenyl radical. This initiation step can be induced by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN).

Initiation: The reaction begins with the formation of a radical species. For instance, UV light can cause the C-Br bond to break homolytically.

Propagation: Once formed, the aryl radical can react with other molecules to create new radicals, continuing the chain. A common propagation step is hydrogen abstraction from a suitable donor, such as tributyltin hydride (Bu₃SnH), which would result in the formation of ethyl phenyl sulfide and a tributyltin radical. This new radical can then continue the chain.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product.

Another potential radical pathway involves the sulfur atom. Thiols and thioethers are known to participate in radical reactions. For example, a thiyl radical (RS•) can be generated and undergo addition reactions to unsaturated bonds, a process known as the thiol-ene reaction. While this compound itself does not have an unsaturated bond for intramolecular reaction, it could participate in intermolecular thiol-ene reactions.

The table below outlines the fundamental steps in a hypothetical radical dehalogenation of this compound.

| Step | Description | Example Reaction |

| Initiation | A radical initiator (In•) abstracts a hydrogen from the propagator (e.g., Bu₃SnH) to form the propagating radical (Bu₃Sn•). | In• + Bu₃SnH → In-H + Bu₃Sn• |

| Propagation 1 | The propagating radical abstracts the bromine atom from this compound, forming an aryl radical. | Bu₃Sn• + Br-Ar-SEt → Bu₃Sn-Br + •Ar-SEt |

| Propagation 2 | The aryl radical abstracts a hydrogen atom from another molecule of the propagator, forming the product and regenerating the propagating radical. | •Ar-SEt + Bu₃SnH → H-Ar-SEt + Bu₃Sn• |

| Termination | Two radicals combine to end the chain. | 2 Bu₃Sn• → Bu₃Sn-SnBu₃ |

Ionic mechanisms involve charged intermediates, such as carbocations or carbanions, and are characterized by the heterolytic cleavage of bonds, where one fragment retains both electrons from the bond.

One potential ionic pathway for this compound is a nucleophilic aromatic substitution (SNAAr) reaction, although this is generally difficult on non-activated aryl halides. For this to occur, the bromine atom would depart as a bromide ion (Br⁻), which would be facilitated by a strong nucleophile and typically requires harsh conditions or activation by electron-withdrawing groups on the aromatic ring.

More common ionic reactions for this molecule involve the ethyl thioether group. The sulfur atom is nucleophilic and can react with electrophiles. For example, it can be alkylated by an alkyl halide (e.g., methyl iodide) to form a sulfonium (B1226848) salt. This is a classic Sₙ2 reaction where the sulfur atom acts as the nucleophile.

Furthermore, the thioether can be oxidized by various agents. Mild oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) will convert the sulfide to a sulfoxide (B87167). The use of stronger oxidizing agents, such as potassium permanganate (B83412) or peroxy acids, can further oxidize the sulfoxide to a sulfone. These oxidations are ionic processes where the sulfur atom attacks the electrophilic oxygen of the oxidant. Kinetic analyses show that thioether oxidation by H₂O₂ can be very slow under physiological conditions, while oxidation by agents like hypochlorite (B82951) is significantly faster.

| Reagent | Product | Mechanism Type |

| CH₃I | 2-Bromophenyl(ethyl)(methyl)sulfonium iodide | Sₙ2 (Ionic) |

| H₂O₂ (1 eq.) | 2-Bromophenyl ethyl sulfoxide | Oxidation (Ionic) |

| m-CPBA (>2 eq.) | 2-Bromophenyl ethyl sulfone | Oxidation (Ionic) |

Chemical reactions can be classified based on whether bond breaking and bond forming occur simultaneously or sequentially.

Concerted reactions occur in a single step, passing through a single transition state without the formation of any stable intermediates. The Sₙ2 reaction is a classic example.

Stepwise reactions involve two or more elementary steps and proceed through one or more reaction intermediates. The Sₙ1 reaction, which involves a carbocation intermediate, is a prime example of a stepwise process.

For this compound, this distinction is relevant in several contexts. For instance, if a nucleophile were to substitute the bromine atom, a concerted Sₙ2-like attack is sterically hindered and electronically unfavorable on an sp²-hybridized carbon. A stepwise mechanism involving the formation of an intermediate, such as in an SₙAr reaction (via a Meisenheimer complex) or a transition metal-catalyzed cycle, is more plausible.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the reaction of this compound down a specific mechanistic pathway, often by lowering the activation energy for a desired transformation.

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper are commonly used to form new carbon-carbon or carbon-heteroatom bonds at this position. These reactions are fundamental in modern organic synthesis and proceed through a well-established, stepwise catalytic cycle.

The general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This step forms a new, higher-valent organometallic intermediate (e.g., Pd(II)).

Transmetalation: A second reagent, typically an organometallic compound like an organoboron (for Suzuki) or organozinc (for Negishi) species, transfers its organic group to the palladium center, displacing the bromide. This forms a new di-organopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

The efficiency and scope of these reactions are highly dependent on the choice of metal, ligands, base, and solvent.

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Product Type |

| Suzuki | Aryl- or Vinyl-B(OR)₂ | Pd(PPh₃)₄, K₂CO₃ | Biaryl or Styrene derivative |

| Negishi | Alkyl- or Aryl-ZnX | Pd(dba)₂, SPhos | Alkyl- or Biaryl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Aryl amine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne |

| Hiyama | Organosilane (R-SiR'₃) | Pd(OAc)₂, TBAF | Biaryl or Alkyl-aryl derivative |

In recent years, organocatalysis—the use of small organic molecules as catalysts—has emerged as a powerful alternative to metal-based catalysis. For a molecule like this compound, organocatalysts can activate the substrate through various modes.

A notable example is the photochemical organocatalytic approach for the synthesis of thioethers from aryl halides. In this mechanism, an organocatalyst, such as an indole (B1671886) thiolate, is excited by visible light (e.g., 405 nm). The excited catalyst becomes a potent single-electron donor and can reduce the aryl halide via single-electron transfer (SET). This process generates an aryl radical from the this compound, which can then be trapped by a suitable reagent to form a new bond. This activation mode avoids the use of metals and often proceeds under very mild conditions.

Role of Oxidants (e.g., DMSO)

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. Dimethyl sulfoxide (DMSO) can act as a mild and selective oxidant, typically requiring activation by an electrophilic agent such as oxalyl chloride (in the Swern oxidation) or an acid anhydride. wikipedia.orgalfa-chemistry.comchemistrysteps.com While commonly associated with the oxidation of alcohols, activated DMSO can also oxidize sulfides.

The mechanism for the oxidation of an aryl sulfide like this compound to its corresponding sulfoxide, 2-Bromophenyl ethyl sulfoxide, is proposed to proceed through a well-established pathway. The initial step involves the activation of DMSO by an electrophile (e.g., from oxalyl chloride or trifluoroacetic anhydride), forming a highly reactive sulfonium species, such as a chloro(dimethyl)sulfonium salt. wikipedia.orgorganic-chemistry.org

The sulfur atom of this compound, acting as a nucleophile, then attacks the electrophilic sulfur of the activated DMSO species. This step forms a new intermediate, an S-S-dialkyl-S-aryl-S-ethylsulfonium salt. This intermediate is unstable and subsequently undergoes fragmentation or reaction with a nucleophile (like a chloride ion or a base) to yield the final product, 2-Bromophenyl ethyl sulfoxide, along with dimethyl sulfide. organic-chemistry.orgyale.edu The reaction is generally clean and avoids over-oxidation to the corresponding sulfone when conditions are carefully controlled. organic-chemistry.org

Stereochemical and Regiochemical Control Studies

Stereochemical Control: The sulfur atom in this compound is prochiral. Oxidation of the sulfide to the sulfoxide creates a stereocenter at the sulfur atom, meaning the product can exist as two enantiomers. Achieving stereochemical control in such oxidations is a significant area of research, leading to the synthesis of enantiopure sulfoxides, which are valuable intermediates in asymmetric synthesis. organic-chemistry.org

The asymmetric oxidation of aryl alkyl sulfides is typically accomplished using chiral oxidizing agents or a combination of a stoichiometric oxidant (like hydrogen peroxide) and a chiral metal catalyst. organic-chemistry.org For instance, chiral vanadium or iron-based catalysts have been shown to effectively catalyze the enantioselective oxidation of various sulfides with high yields and enantiomeric excesses (ee). The general principle involves the formation of a chiral metal-peroxo species that preferentially delivers the oxygen atom to one of the lone pairs of the sulfide's sulfur atom.

| Catalyst System | Oxidant | Substrate Example | Enantiomeric Excess (ee) |

| Chiral Vanadium-salan complex | H₂O₂ | Thioanisole | >95% |

| Chiral Iron(salan) complex | H₂O₂ | Methyl p-tolyl sulfide | 96% |

| Sharpless Asymmetric Dihydroxylation Reagents | Various | Aryl alkyl sulfides | Moderate to high |

This table presents representative data for asymmetric sulfide oxidation to illustrate the concept of stereochemical control; specific data for this compound was not found in the reviewed literature.

Regiochemical Control: Regiochemical control becomes critical in reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution (EAS). The position of substitution by an incoming electrophile is directed by the two existing substituents: the bromo group (-Br) and the ethylthio group (-SCH₂CH₃).

Both the bromo and the ethylthio groups are ortho-, para-directors. mdpi.comlibretexts.org

Ethylthio group (-SCH₂CH₃): The sulfur atom has lone pairs that can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. This makes it an activating group and a strong ortho-, para-director. libretexts.org

In the case of this compound, the two groups are ortho to each other. The potential sites for electrophilic attack are C4, and C6. The ethylthio group is a more powerful activating group than the bromo group is a deactivator. Therefore, the ethylthio group will primarily control the regioselectivity, directing the electrophile to its para position (C4) and its ortho position (C6). Steric hindrance from the adjacent ethylthio group might slightly disfavor substitution at the C6 position compared to the C4 position.

Kinetic and Thermodynamic Analyses

Kinetic studies on the oxidation of various substituted aryl sulfides have been performed to understand electronic effects on the reaction rate. acs.org A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with a substituent constant (σ), can be used to determine the sensitivity of the reaction to electronic effects (the reaction constant, ρ). For the oxidation of aryl sulfides, a negative ρ value is typically observed, indicating that electron-donating groups on the aromatic ring accelerate the reaction. This is consistent with a mechanism where the sulfide's sulfur atom acts as a nucleophile in the rate-determining step; a more electron-rich sulfur is a better nucleophile. acs.org

| Substituent (on Phenyl Ethyl Sulfide) | Hammett Constant (σ) | Relative Rate (k_rel) | log(k_rel) |

| p-OCH₃ | -0.27 | 5.8 | 0.76 |

| p-CH₃ | -0.17 | 2.5 | 0.40 |

| H | 0.00 | 1.0 | 0.00 |

| p-Cl | 0.23 | 0.45 | -0.35 |

| o-Br (estimated) | 0.22 (σ_para) | ~0.5 | ~-0.30 |

| p-NO₂ | 0.78 | 0.05 | -1.30 |

This table is illustrative, based on typical Hammett correlation data for aryl sulfide oxidation. The value for o-Br is estimated using the para constant for comparison, as ortho effects can be complex.

Thermodynamically, the oxidation of a sulfide to a sulfoxide is generally an exothermic process. The formation of the strong, polar sulfur-oxygen double bond releases a significant amount of energy, making the Gibbs free energy change (ΔG) for the reaction negative and favoring product formation. Studies on analogous compounds like methyl ethyl sulfide show that oxidation reactions are spontaneous at standard conditions. cmjpublishers.com

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms or determining kinetic isotope effects (KIEs). nih.govresearchgate.net In the context of this compound reactions, isotopes of hydrogen (²H, deuterium), carbon (¹³C), and sulfur (³⁴S) could be employed.

Deuterium (B1214612) Labeling and KIEs: To investigate if a C-H bond is broken in the rate-determining step of a reaction, deuterium can be substituted for hydrogen at a specific position. For example, in a hypothetical side-chain oxidation of this compound at the carbon adjacent to the sulfur, one could use 2-Bromophenyl (1,1-dideuterioethyl) sulfide. If the reaction rate decreases upon this isotopic substitution (a primary KIE > 1), it would provide strong evidence that the C-H (or C-D) bond is broken in the rate-limiting step. x-chemrx.com Such studies have been instrumental in understanding elimination steps in reactions like the Swern oxidation. nih.gov

Sulfur Isotope Effects: The heavy-atom kinetic isotope effect using ³⁴S can provide information about changes in bonding to the sulfur atom during the transition state. nih.govnih.gov By comparing the reaction rate of the normal ³²S-containing this compound with its ³⁴S-labeled counterpart, one can probe the nature of the transition state. For instance, in a nucleophilic attack by the sulfur atom, a normal KIE (k₃₂/k₃₄ > 1) would be expected, as the bonding around sulfur is becoming stronger in the transition state. This technique has been used to distinguish between associative and dissociative mechanisms in sulfuryl group transfers. nih.gov This method could definitively clarify the degree of S-O bond formation in the transition state of the oxidation of this compound.

Computational and Theoretical Chemistry of 2 Bromophenyl Ethyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into ab initio, semiempirical, and Density Functional Theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. acs.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach allows for a good compromise between accuracy and computational expense, making it suitable for a wide range of molecular systems. nih.gov

For 2-Bromophenyl ethyl sulfide (B99878), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine several key properties. capotchem.cn These include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Thermochemical Parameters: Estimating properties such as enthalpy of formation, entropy, and heat capacity. koreascience.kr

Global Reactivity Descriptors: Using HOMO and LUMO energies, one can calculate descriptors like chemical potential, hardness, softness, and the electrophilicity index to understand the molecule's reactivity profile. researchgate.net

An illustrative table of the kind of data that would be generated from DFT calculations on 2-Bromophenyl ethyl sulfide is presented below.

| Property | Illustrative Calculated Value | Description |

| Total Energy | (Value in Hartrees, e.g., -2500 Ha) | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | (Value in eV, e.g., -6.5 eV) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | (Value in eV, e.g., -0.8 eV) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | (Value in eV, e.g., 5.7 eV) | The energy difference between HOMO and LUMO, indicating chemical stability. researchgate.net |

| Dipole Moment | (Value in Debye, e.g., 2.1 D) | A measure of the overall polarity of the molecule. |

| C-S Bond Length | (Value in Å, e.g., 1.78 Å) | The predicted distance between the Carbon atom of the phenyl ring and the Sulfur atom. |

| C-Br Bond Length | (Value in Å, e.g., 1.91 Å) | The predicted distance between the Carbon atom of the phenyl ring and the Bromine atom. |

| C-S-C Bond Angle | (Value in degrees, e.g., 104.5°) | The predicted angle formed by the phenyl Carbon, Sulfur, and ethyl Carbon atoms. |

Note: The values in this table are illustrative examples based on general knowledge of similar molecules and are not from actual published calculations on this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation approximately. They are generally more computationally demanding than DFT but can offer higher accuracy, especially for small systems. rsc.org High-level ab initio techniques can serve as a benchmark for other methods. researchgate.net

Semiempirical methods, on the other hand, simplify the calculations by omitting or approximating certain complex integrals and introducing parameters derived from experimental data. mdpi.com Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, allowing for the study of very large molecules. researchgate.netmdpi.com However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied. mdpi.com These methods are particularly useful for initial explorations of large systems or for properties that are difficult to converge with more rigorous methods. researchgate.net

For this compound, these methods could be used as follows:

Ab Initio Methods: Would be used to obtain highly accurate reference data for properties like geometry and energy for benchmarking DFT results. Due to their computational cost, they would likely be restricted to calculations on the molecule itself without solvent effects.

Semiempirical Methods: Could be employed for initial, rapid conformational searches or for modeling the behavior of large clusters of molecules where DFT or ab initio methods would be prohibitively expensive.

Conformational Analysis and Molecular Dynamics

The flexibility of the ethylthio group (-S-CH₂CH₃) means that this compound can exist in various spatial arrangements or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their corresponding energies. nih.gov For this compound, the key dihedral angles would be those around the C(aryl)-S and S-C(ethyl) bonds. By systematically rotating these bonds and calculating the energy at each step using a quantum chemical method (like DFT), a map of the potential energy landscape can be generated.

The results of such a scan would identify the lowest energy conformers (global and local minima) and the transition states that connect them. Studies on similar flexible molecules, such as 1-bromo-2-propanol, have shown that specific orientations (gauche or anti) can be strongly preferred due to intramolecular interactions. researchgate.net For this compound, the analysis would reveal the preferred orientation of the ethyl group relative to the bromophenyl ring, considering steric hindrance and potential weak intramolecular interactions.

From the energy surface map, the energy barriers between different stable conformers can be determined. These barriers correspond to the energy of the transition states connecting the minima. The height of the energy barrier determines the rate at which the molecule can convert from one conformation to another at a given temperature. A low barrier indicates rapid interconversion, meaning the molecule is highly flexible, while a high barrier suggests that different conformers might be stable and potentially isolable at low temperatures.

Molecular dynamics (MD) simulations can also provide insight into these dynamic processes. koreascience.krsemanticscholar.org MD simulations model the movement of atoms over time based on classical mechanics, using a force field to describe the potential energy of the system. mdpi.com By simulating the molecule at a certain temperature, one can observe conformational changes directly and analyze the dynamics of the interconversion processes.

Electronic Structure and Bonding Analysis

A deeper analysis of the quantum chemical calculation results can provide detailed information about the electronic structure and the nature of chemical bonding in this compound.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. For this compound, NBO analysis would quantify:

Atomic Charges: The partial charge on each atom, revealing the polarity of bonds like C-S, C-Br, and S-C.

Hybridization: The character of the hybrid orbitals (e.g., sp², sp³) for each atom, providing insight into the bonding geometry.

Intramolecular Interactions: The analysis can reveal stabilizing interactions, such as the delocalization of electron density from a lone pair on the sulfur atom into an antibonding orbital of the phenyl ring (lp(S) → π*(C-C)), which would indicate the degree of conjugation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of the molecule. The MEP map for this compound would show regions of negative potential (electron-rich areas, likely around the sulfur and bromine atoms), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor areas), which are prone to nucleophilic attack. This provides a powerful visual tool for predicting reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.govmdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govmdpi.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with others.

For this compound, the HOMO would likely be localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic ring and the carbon-bromine bond, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital; likely involved in reactions with electrophiles. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital; likely involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 8.0 | Indicates chemical reactivity and kinetic stability. |

Charge Distribution and Molecular Electrostatic Potentials (MEP)

The charge distribution within a molecule is key to understanding its behavior. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing this distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In this compound, the MEP would likely show a region of high electron density (negative potential, typically colored red) around the sulfur atom due to its lone pairs of electrons. The bromine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (colored blue). researchgate.net This visualization helps in understanding non-covalent interactions and the initial steps of a chemical reaction. researchgate.net

A computational study would quantify these potentials. The table below illustrates the type of data an MEP analysis would provide, showing potential values at specific atomic sites.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values for this compound

| Atom/Region | MEP Value (kcal/mol) | Implication |

| Sulfur Atom | -35 | Strong nucleophilic site, prone to electrophilic attack. |

| Bromine Atom | -20 | Nucleophilic site. |

| Aromatic Hydrogens | +15 | Electrophilic sites. |

| Ethyl Hydrogens | +10 | Mildly electrophilic sites. |

Computational Studies on Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. alfa-chemistry.com Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the geometry and energy of these fleeting structures. nih.gov For reactions involving this compound, such as nucleophilic substitution at the sulfur or aromatic ring, transition state calculations would reveal the precise arrangement of atoms at the peak of the energy profile. Characterizing the transition state provides insight into the reaction's feasibility and the factors that influence its speed.

Reaction Energetics and Free Energy Profiles

The data below represents a hypothetical free energy profile for a generic substitution reaction involving this compound.

Table 3: Hypothetical Reaction Energetics for a Substitution Reaction of this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | +5.0 |

| Products | -10.0 |

In Silico Optimization of Synthetic Pathways

Computational methods can be used to design and optimize synthetic routes before any experiments are conducted in the lab, a process known as in silico optimization. This approach saves time and resources by predicting the most viable pathways. For the synthesis of this compound or its derivatives, computational models could be used to:

Screen different reagents and catalysts: By calculating reaction barriers for various options, the most efficient catalysts or reagents can be identified.